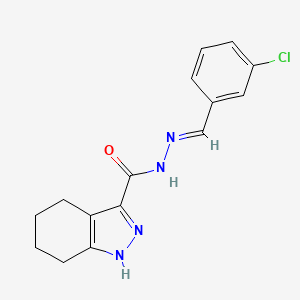

N'-(3-Chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Beschreibung

N’-(3-Chlorbenzyliden)-4,5,6,7-tetrahydro-1H-indazol-3-carbohydrazid ist eine chemische Verbindung, die zur Klasse der Hydrazone gehört. Sie zeichnet sich durch das Vorhandensein einer Chlorbenzylidengruppe aus, die an ein Tetrahydroindazol-Ringsystem gebunden ist.

Eigenschaften

CAS-Nummer |

1477482-51-1 |

|---|---|

Molekularformel |

C15H15ClN4O |

Molekulargewicht |

302.76 g/mol |

IUPAC-Name |

N-[(E)-(3-chlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C15H15ClN4O/c16-11-5-3-4-10(8-11)9-17-20-15(21)14-12-6-1-2-7-13(12)18-19-14/h3-5,8-9H,1-2,6-7H2,(H,18,19)(H,20,21)/b17-9+ |

InChI-Schlüssel |

YAWKUSXSGCSSTJ-RQZCQDPDSA-N |

Isomerische SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC(=CC=C3)Cl |

Kanonische SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC(=CC=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N’-(3-Chlorbenzyliden)-4,5,6,7-tetrahydro-1H-indazol-3-carbohydrazid erfolgt typischerweise durch Kondensation von 3-Chlorbenzaldehyd mit 4,5,6,7-tetrahydro-1H-indazol-3-carbohydrazid. Die Reaktion wird üblicherweise in einem Ethanol-Lösungsmittel unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, umfassen, um maximale Ausbeute und Reinheit zu gewährleisten. Die industrielle Produktion kann auch kontinuierliche Flussreaktoren integrieren, um Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N’-(3-Chlorbenzyliden)-4,5,6,7-tetrahydro-1H-indazol-3-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Hydrazongruppe in Hydrazinderivate umwandeln.

Substitution: Die Chlorbenzylidengruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um das Chloratom zu substituieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise durch Oxidation Oxide entstehen, während durch Reduktion Hydrazinderivate entstehen können. Substitutionsreaktionen können zu verschiedenen substituierten Benzylidenderivaten führen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N’-(3-Chlorbenzyliden)-4,5,6,7-tetrahydro-1H-indazol-3-carbohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es die Aktivität bestimmter Enzyme oder Proteine hemmen, was zu seinen antimikrobiellen oder Antikrebswirkungen führt. Die genauen molekularen Pfade und Zielstrukturen werden noch untersucht, aber es wird angenommen, dass es durch caspase-unabhängige Pfade Apoptose in Krebszellen induziert.

Wirkmechanismus

The mechanism of action of N’-(3-Chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to induce apoptosis in cancer cells through caspase-independent pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N’-(3-Chlorbenzyliden)cyclohexancarbohydrazid

- N’-(3-Chlorbenzyliden)cyclopentancarbohydrazid

- Nikotinsäurehydrazone

Einzigartigkeit

N’-(3-Chlorbenzyliden)-4,5,6,7-tetrahydro-1H-indazol-3-carbohydrazid ist aufgrund seiner spezifischen strukturellen Merkmale wie dem Tetrahydroindazolring und der Chlorbenzylidengruppe einzigartig. Diese Strukturelemente tragen im Vergleich zu anderen ähnlichen Verbindungen zu seiner unterschiedlichen chemischen Reaktivität und seinen potenziellen biologischen Aktivitäten bei .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.